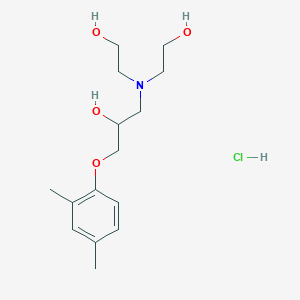

2,2'-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2'-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride, commonly known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMAPA is a hydrochloride salt that belongs to the class of azanediyl compounds and is used primarily as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of DMAPA is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DMAPA has a high affinity for carbonyl groups and can form stable complexes with them, leading to the formation of crosslinked polymers.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of DMAPA. However, studies have shown that DMAPA is not toxic to cells and does not cause any significant adverse effects on the environment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMAPA in lab experiments is its high reactivity and selectivity. DMAPA is a versatile reagent that can be used in a wide variety of chemical reactions, making it a valuable tool in the synthesis of various compounds. However, one of the limitations of using DMAPA is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of DMAPA in scientific research. One potential application is in the synthesis of functionalized polymers for use in drug delivery systems. DMAPA could also be used as a crosslinking agent in the synthesis of biocompatible hydrogels for tissue engineering applications. Additionally, DMAPA could be used as a catalyst in the production of renewable energy sources such as biofuels.

Conclusion:

In conclusion, DMAPA is a valuable reagent in scientific research due to its unique properties and potential applications. Its high reactivity and selectivity make it a versatile tool in the synthesis of various compounds. While there is still much to learn about its mechanism of action and potential applications, DMAPA holds great promise for the future of scientific research.

Synthesis Methods

The synthesis of DMAPA involves the reaction of 3-(2,4-Dimethylphenoxy)-2-hydroxypropylamine with diethylene glycol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

DMAPA has been extensively used in scientific research as a reagent in various chemical reactions. It is primarily used as a crosslinking agent in the synthesis of polymers and as a catalyst in the production of polyurethane foams. DMAPA has also been used as a stabilizer in the synthesis of nanoparticles and as a curing agent in the production of epoxy resins.

properties

IUPAC Name |

1-[bis(2-hydroxyethyl)amino]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4.ClH/c1-12-3-4-15(13(2)9-12)20-11-14(19)10-16(5-7-17)6-8-18;/h3-4,9,14,17-19H,5-8,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHFFBNXHCUAEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN(CCO)CCO)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-((3-(2,4-Dimethylphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)

![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)

![3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413036.png)

![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)